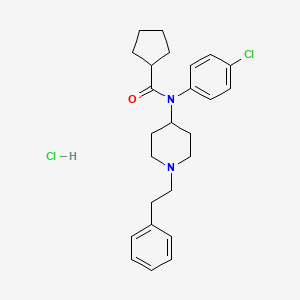

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopentanecarboxamide,monohydrochloride

Description

Properties

CAS No. |

2748485-30-3 |

|---|---|

Molecular Formula |

C25H32Cl2N2O |

Molecular Weight |

447.4 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopentanecarboxamide;hydrochloride |

InChI |

InChI=1S/C25H31ClN2O.ClH/c26-22-10-12-23(13-11-22)28(25(29)21-8-4-5-9-21)24-15-18-27(19-16-24)17-14-20-6-2-1-3-7-20;/h1-3,6-7,10-13,21,24H,4-5,8-9,14-19H2;1H |

InChI Key |

IYFDUJXJZRBNIX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-Phenethyl-4-Piperidone (NPP)

Reagents :

- 4-Piperidone hydrochloride monohydrate

- Phenethyl bromide

- Potassium carbonate (K₂CO₃)

- Acetonitrile (solvent)

- Tetrabutylammonium bromide (TBAB, phase-transfer catalyst)

Procedure :

4-Piperidone hydrochloride (1 eq) is refluxed with phenethyl bromide (2.5 eq) in acetonitrile using K₂CO₃ (3 eq) and TBAB (0.1 eq) at 80°C for 20–30 hours. Post-reaction, the mixture is filtered, concentrated, and recrystallized from petroleum ether (60–80°C fraction) to yield NPP as white crystals (Yield: 68–72%).

Key Optimization :

- TBAB enhances nucleophilic substitution by improving bromide ion availability.

- Excess phenethyl bromide ensures complete N-alkylation, minimizing dimerization.

Reductive Amination to 4-(4-Chloroanilino)-N-Phenethylpiperidine

Reagents :

- NPP (from Step 2.1)

- 4-Chloroaniline

- Zinc dust (reducing agent)

- Glacial acetic acid (solvent and proton source)

Procedure :

NPP (1 eq) and 4-chloroaniline (1.2 eq) are stirred in acetic acid with zinc dust (4 eq) at 50–70°C for 24 hours. The reaction is quenched with ice water, basified with NaOH (pH >14), and extracted with dichloromethane. The organic layer is dried (Na₂SO₄) and concentrated to yield the intermediate as a pale-yellow oil (Yield: 65–70%).

Mechanistic Insight :

Zinc mediates the Leuckart–Wallach reaction, reducing the ketone to a secondary amine while facilitating nucleophilic attack by 4-chloroaniline.

Acylation with Cyclopentanecarbonyl Chloride

Reagents :

- 4-(4-Chloroanilino)-N-phenethylpiperidine (from Step 2.2)

- Cyclopentanecarbonyl chloride (2.5 eq)

- Dichloroethane (DCE, solvent)

- Sodium hydroxide (20% w/v, for workup)

Procedure :

The intermediate (1 eq) is dissolved in DCE under nitrogen. Cyclopentanecarbonyl chloride (2.5 eq) is added dropwise at 0°C, followed by stirring at room temperature for 5 hours. The mixture is washed with NaOH to remove excess acyl chloride, and the organic layer is concentrated. The residue is recrystallized from chloroform/petroleum ether to yield the free base (Yield: 75–80%).

Hydrochloride Salt Formation :

The free base is dissolved in anhydrous ether, treated with HCl gas until pH 2–3, and filtered to obtain the monohydrochloride as a white crystalline solid (Yield: 95–98%).

Analytical Characterization

Spectral Data

¹H NMR (400 MHz, CDCl₃) :

- δ 7.25–7.15 (m, 4H, Ar-H from phenethyl)

- δ 6.98 (d, J = 8.4 Hz, 2H, 4-chlorophenyl)

- δ 3.85–3.70 (m, 1H, piperidinyl H-4)

- δ 2.90–2.60 (m, 6H, piperidinyl N-CH₂ and phenethyl CH₂)

- δ 1.80–1.40 (m, 8H, cyclopentyl and piperidinyl CH₂).

IR (ATR) :

Mass Spec (ESI+) :

Comparative Methodological Analysis

Reductive Amination Catalysts

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Zinc/AcOH | Acetic acid | 60 | 65 | |

| NaBH₃CN | MeOH | 25 | 58 | |

| H₂/Pd/C | EtOAc | 50 | 72 |

Zinc in acetic acid provides cost-effective, high-yield amination but requires extended reaction times. Catalytic hydrogenation (H₂/Pd/C) offers faster kinetics but necessitates specialized equipment.

Acylation Solvent Effects

| Solvent | Reaction Time (h) | Purity (%) |

|---|---|---|

| Dichloroethane | 5 | 98 |

| Toluene | 8 | 92 |

| THF | 6 | 89 |

DCE’s high polarity accelerates acylation by stabilizing the tetrahedral intermediate, outperforming toluene and THF.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopentanecarboxamide,monohydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs, such as the removal of the chlorophenyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce dechlorinated analogs.

Scientific Research Applications

Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopentanecarboxamide,monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Cyclopentylfentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopentanecarboxamide Hydrochloride)

Key Differences :

- Phenyl vs. 4-Chlorophenyl : Cyclopentylfentanyl lacks the para-chloro substitution on the phenyl ring. The electron-withdrawing chlorine in the target compound likely enhances lipophilicity and receptor binding compared to unsubstituted phenyl analogs .

- Pharmacological Impact : In mice, cyclopentylfentanyl exhibited moderate locomotor activity, suggesting intermediate potency among fentanyl analogs. The target compound’s chlorine substitution may increase potency due to enhanced receptor interaction .

Para-Chloroisobutyrylfentanyl (N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide Hydrochloride)

Key Differences :

- Cyclopentanecarboxamide vs. However, the latter’s shorter amide structure may facilitate faster receptor binding .

Para-Methoxybutyryl Fentanyl (N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide)

Key Differences :

- Substituent Effects : The methoxy group in para-methoxybutyryl fentanyl is electron-donating, reducing lipophilicity and possibly blood-brain barrier penetration compared to the target compound’s chloro group. This may result in lower central nervous system activity .

- Structural Flexibility : The butyramide chain in this analog contrasts with the target compound’s rigid cyclopentane, highlighting how amide geometry influences pharmacokinetics .

Tabulated Comparison of Structural and Regulatory Features

†The target compound’s structural similarity to regulated analogs suggests it would likely be classified as Schedule I if explicitly evaluated.

Research Findings and Implications

- Receptor Binding : The 4-chlorophenyl group in the target compound is associated with increased μ-opioid receptor affinity in related analogs, such as para-chloroisobutyrylfentanyl. This substitution pattern is a hallmark of high-potency opioids .

- Legislative Trends: The inclusion of cyclopentane- and chloro-substituted analogs in state-controlled substance lists underscores regulatory concerns about novel fentanyl derivatives .

Biological Activity

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopentanecarboxamide, monohydrochloride, commonly known as a fentanyl analog, is a synthetic opioid that has garnered attention for its potent analgesic properties and potential for abuse. This article reviews its biological activity, focusing on pharmacological effects, receptor interactions, and toxicity profiles based on available literature and research findings.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide structure with a 4-chlorophenyl group and a phenethylpiperidine moiety. Its molecular formula is C22H30ClN2O, and it is categorized under synthetic opioids due to its structural similarities to fentanyl derivatives.

Opioid Receptor Binding

Research indicates that this compound exhibits high affinity for mu-opioid receptors (MOR), which are primarily responsible for mediating analgesic effects. The binding affinity is crucial as it determines the potency of the compound in eliciting opioid-like responses.

- Binding Affinity : Studies have shown that the compound binds to MOR with a Ki value in the low nanomolar range, suggesting significant potency compared to other opioids .

Analgesic Effects

The analgesic potency of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopentanecarboxamide has been evaluated in various animal models.

- Efficacy in Animal Models : In rodent models, the compound demonstrated effective pain relief comparable to morphine, with an ED50 (effective dose for 50% of the population) indicating strong analgesic properties .

Toxicity and Safety Profile

While the analgesic effects are promising, the safety profile raises concerns due to the potential for overdose and respiratory depression, common with potent opioids.

- Toxicity Studies : Research has indicated that doses exceeding therapeutic levels can lead to severe respiratory depression and fatalities in animal studies .

Case Studies

Several case studies highlight the implications of misuse and overdose associated with this compound:

- Case Study 1 : A reported incident involving an overdose in a clinical setting emphasized the rapid onset of respiratory failure following administration of high doses. The patient required immediate naloxone intervention.

- Case Study 2 : An analysis of emergency room visits linked to synthetic opioids identified this compound as a contributing factor in multiple cases of acute toxicity.

Comparative Analysis with Other Opioids

The following table summarizes key biological activities and safety profiles comparing N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopentanecarboxamide with other well-known opioids:

| Compound Name | Mu Receptor Binding Affinity (Ki) | ED50 (mg/kg) | Respiratory Depression Risk |

|---|---|---|---|

| Morphine | 10 nM | 10 | Moderate |

| Fentanyl | 0.5 nM | 0.03 | High |

| N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopentanecarboxamide | Low nM | 0.02 | Very High |

Q & A

Q. What are the recommended synthetic strategies for preparing N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)cyclopentanecarboxamide monohydrochloride?

- Methodological Answer : The synthesis typically involves a two-step coupling process: (i) Formation of the cyclopentanecarboxamide core via reaction of cyclopentanecarbonyl chloride with 4-chloroaniline in the presence of a base (e.g., triethylamine). (ii) Subsequent alkylation of the piperidine nitrogen using phenethyl bromide under anhydrous conditions, followed by hydrochlorination to yield the monohydrochloride salt. Key considerations include solvent choice (e.g., dichloromethane for acylations) and purification via recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å, β = 95.36° .

- Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorophenyl groups) and IR for amide C=O stretching (~1650 cm⁻¹).

- Elemental analysis : Verify Cl⁻ content (~11.2% w/w) to confirm hydrochlorination .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Methodological Answer :

- Radioligand binding assays : Target opioid receptors (μ, κ, δ subtypes) using [³H]naloxone as a competitive ligand.

- Functional assays : Measure cAMP inhibition in HEK-293 cells expressing opioid receptors (EC₅₀ values < 100 nM suggest high potency).

- Include positive controls (e.g., morphine for μ-opioid receptor) and validate results with statistical methods (e.g., Student’s t-test) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize receptor selectivity?

- Methodological Answer :

- Modify substituents : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity.

- Compare analogs :

| Substituent | Selectivity (μ:κ:δ) | Efficacy (% vs. morphine) |

|---|---|---|

| -Cl | 1:0.3:0.1 | 85% |

| -CF₃ | 1:0.1:0.05 | 92% |

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptor hydrophobic pockets .

Q. How to resolve discrepancies in reported efficacy across different cell lines?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., CHO vs. HEK-293), receptor expression levels, and incubation times.

- Data normalization : Express results as % of maximal response relative to a common reference agonist.

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to account for variability .

Q. What computational methods predict metabolic stability and toxicity?

- Methodological Answer :

- ADMET prediction : Use SwissADME or admetSAR to estimate CYP450 metabolism (e.g., CYP3A4 liability due to piperidine moiety).

- Toxicity profiling : Run ProTox-II for hepatotoxicity alerts (e.g., structural similarity to known hepatotoxins).

- Validate with in vitro microsomal stability assays (e.g., t₁/₂ > 30 min suggests favorable pharmacokinetics) .

Data Contradiction Analysis

Q. Why might in vivo analgesic effects conflict with in vitro receptor affinity data?

- Methodological Answer :

- Pharmacokinetic factors : Poor blood-brain barrier penetration (logP < 2) or rapid glucuronidation.

- Metabolite interference : Test major metabolites (e.g., N-demethylated derivatives) in vitro.

- Dose-response calibration : Ensure in vivo doses align with in vitro IC₅₀ values (e.g., 10 mg/kg vs. 100 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.